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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodologies employed in the

clinical development of rezafungin acetate, a next-generation echinocandin antifungal agent.

The protocols are based on the pivotal Phase 2 (STRIVE) and Phase 3 (ReSTORE and

ReSPECT) clinical trials, which evaluated the efficacy, safety, and pharmacokinetics of

rezafungin for the treatment and prevention of invasive fungal diseases.

Introduction to Rezafungin
Rezafungin is a novel, long-acting echinocandin developed for the treatment of candidemia and

invasive candidiasis, as well as for the prevention of invasive fungal diseases in high-risk

patients.[1][2][3] Its extended half-life allows for a once-weekly intravenous dosing regimen,

offering a potential advantage over the daily infusions required for other echinocandins.[4][5]

The mechanism of action for echinocandins involves the inhibition of 1,3-β-D-glucan synthase,

an essential enzyme for the synthesis of the fungal cell wall.

Mechanism of Action: Inhibition of Fungal Cell Wall
Synthesis
The following diagram illustrates the simplified signaling pathway of echinocandins.
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Caption: Simplified pathway of rezafungin's antifungal activity.

Clinical Trial Methodologies
The clinical development of rezafungin has progressed through several key phases, each with

specific objectives and methodologies.
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(NCT02516904, NCT02551549)
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Caption: Logical progression of rezafungin clinical trials.

Phase 2 STRIVE Trial (NCT02734862) Protocol
The STRIVE trial was a randomized, double-blind study to evaluate the safety and efficacy of

two dosing regimens of rezafungin compared to caspofungin in patients with candidemia and/or

invasive candidiasis.
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Experimental Workflow:

Enrollment

Treatment Arms (≤ 4 weeks)

Endpoint Assessment

Patient Screening
(Adults with Candidemia/IC)

Randomization (1:1:1)

Rezafungin
400 mg weekly

Rezafungin
400 mg week 1, then 200 mg weekly

Caspofungin
70 mg day 1, then 50 mg daily

Primary Endpoint:
Overall Cure at Day 14

Secondary Endpoints:
- Clinical Response at Day 14
- 30-day All-Cause Mortality
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Caption: Workflow of the Phase 2 STRIVE clinical trial.

Inclusion Criteria:

Adults (≥18 years) with systemic signs of infection.

Mycological confirmation of candidemia or invasive candidiasis from a normally sterile site

within 96 hours before randomization.

Exclusion Criteria:
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Prosthetic joint infections, septic arthritis, central nervous system (CNS) infections, or

endocular infections.

Neutropenia.

Significant liver impairment (Child-Pugh >9).

Dosing Regimens:

Group 1: Intravenous (IV) rezafungin 400 mg once weekly.

Group 2: IV rezafungin 400 mg on week 1, followed by 200 mg once weekly.

Comparator: IV caspofungin 70 mg loading dose on day 1, followed by 50 mg daily.

Treatment duration was for a maximum of four weeks.

Endpoints:

Primary: Overall cure at day 14, defined as resolution of signs of candidemia/invasive

candidiasis and mycological eradication.

Secondary: Investigator-assessed clinical response at day 14, 30-day all-cause mortality,

and time to negative blood culture.

Phase 3 ReSTORE Trial (NCT03667690) Protocol
The ReSTORE trial was a global, multicenter, double-blind, double-dummy, randomized, non-

inferiority trial comparing the efficacy and safety of once-weekly rezafungin to once-daily

caspofungin in patients with candidemia and/or invasive candidiasis.

Experimental Workflow:
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Enrollment
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Patient Screening
(Adults with Candidemia/IC)

Randomization (1:1)
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400 mg week 1, then 200 mg weekly
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FDA Primary Endpoint:
30-day All-Cause Mortality
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Caption: Workflow of the Phase 3 ReSTORE clinical trial.

Inclusion Criteria:

Adults (≥18 years) with systemic signs and mycological confirmation of candidemia or

invasive candidiasis.

Dosing Regimens:

Rezafungin Arm: IV rezafungin 400 mg on week 1, followed by 200 mg once weekly for a

total of two to four doses. Patients also received a daily placebo infusion to maintain the

blind.
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Caspofungin Arm: IV caspofungin 70 mg loading dose on day 1, followed by 50 mg daily for

up to 4 weeks. Patients also received a weekly placebo infusion. An optional step-down to

oral fluconazole was permitted in the caspofungin arm.

Endpoints:

Primary (FDA): 30-day all-cause mortality with a non-inferiority margin of 20%.

Primary (EMA): Global cure at day 14 (consisting of clinical cure, radiological cure, and

mycological eradication) with a non-inferiority margin of 20%.

Exploratory: Early efficacy, including mycological eradication and global cure at Day 5.

Phase 3 ReSPECT Trial (NCT04368559) Protocol
The ReSPECT trial is a global, randomized, double-blind, controlled pivotal Phase 3 trial

designed to evaluate rezafungin for the prevention of invasive fungal disease in adults

undergoing allogeneic blood and marrow transplantation (BMT).

Study Design:

Population: Adults undergoing allogeneic BMT.

Intervention: Once-weekly IV rezafungin.

Comparator: Standard antimicrobial regimen, which may include fluconazole or

posaconazole, and trimethoprim-sulfamethoxazole.

Primary Endpoint: Fungal-free survival at 90 days.

Objective: To determine if rezafungin is safe and efficacious in preventing invasive fungal

diseases caused by Candida, Aspergillus, and Pneumocystis.

Quantitative Data Summary
The following tables summarize key quantitative data from the STRIVE and ReSTORE clinical

trials.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824331?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacokinetic Parameters of Rezafungin
A population pharmacokinetic (PPK) model was developed using data from Phase 1, 2, and 3

studies. The data was best described by a three- or four-compartment model with linear

elimination.

Parameter Value Source

Half-life ~152 hours

Mean Clearance 0.35 L/hour

Mean Volume of Distribution 67 L

Mean Cmax (Day 1) 19.2 mcg/mL

Mean AUC 0-168 (Day 1) 827 mcg*h/mL

Efficacy Outcomes
Table 1: Efficacy Results from the Phase 2 STRIVE Trial

Endpoint Rezafungin 400 mg
Rezafungin 400/200
mg

Caspofungin

Overall Cure at Day

14
60.5% 76.1% 67.2%

Investigator-Assessed

Clinical Cure at Day

14

69.7% 80.4% 70.5%

30-Day All-Cause

Mortality
15.8% 4.4% 13.1%

Table 2: Efficacy Results from the Phase 3 ReSTORE Trial
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Endpoint Rezafungin Caspofungin
Treatment
Difference (95% CI)

Global Cure at Day 14 59% 61% -1.1% (-14.9 to 12.7)

30-Day All-Cause

Mortality
24% 21% 2.4% (-9.7 to 14.4)

Table 3: Pooled Efficacy Data from STRIVE and ReSTORE (mITT Population)

Endpoint Rezafungin (n=139)
Caspofungin
(n=155)

Weighted
Treatment
Difference (95% CI)

30-Day All-Cause

Mortality
19% 19% -1.5% (-10.7 to 7.7)

Mycological

Eradication by Day 5
73% 65% 10.0% (-0.3 to 20.4)

Safety Outcomes
Across the clinical trials, rezafungin demonstrated a safety profile similar to caspofungin.

Table 4: Key Safety Findings

Event Rezafungin Caspofungin Trial

Serious Adverse

Events
53.3% 53.7% ReSTORE

Most Common

Adverse Events
Pyrexia, hypokalemia Pyrexia, hypokalemia ReSTORE

Conclusion
The clinical trial methodologies for rezafungin acetate have been robust, following a logical

progression from early-phase safety and pharmacokinetic studies to large-scale, randomized,
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controlled Phase 3 trials. The STRIVE and ReSTORE trials have provided substantial evidence

for the efficacy and safety of a once-weekly rezafungin regimen for the treatment of candidemia

and invasive candidiasis, demonstrating non-inferiority to the standard-of-care daily

echinocandin, caspofungin. The ongoing ReSPECT trial will further elucidate the role of

rezafungin in the prevention of invasive fungal diseases in a high-risk population. These

detailed protocols and the summarized data serve as a valuable resource for researchers and

drug development professionals in the field of infectious diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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